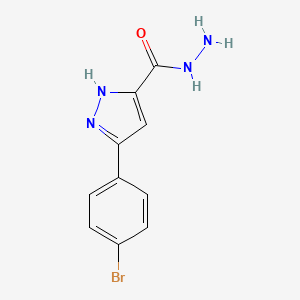

3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide

Description

Chemical Identity and Structural Features

This compound exhibits a sophisticated molecular architecture that combines multiple heterocyclic and aromatic elements to create a compound with distinctive physicochemical properties. The compound's molecular formula C₁₀H₉BrN₄O encompasses a molecular weight of 281.11 grams per mole, placing it within the optimal range for small molecule drug candidates. The International Union of Pure and Applied Chemistry name for this compound is 3-(4-bromophenyl)-N'-aminocarbonyl-1H-pyrazole-5-carboxamide, reflecting its complex structural organization.

The structural foundation of this compound rests upon a pyrazole ring system, which consists of a five-membered heterocyclic ring containing two nitrogen atoms in adjacent positions. This pyrazole core serves as the central scaffold, with substitution occurring at the 3-position through attachment of a 4-bromophenyl group and at the 5-position through incorporation of a carbohydrazide moiety. The 4-bromophenyl substituent introduces significant electronic and steric effects, with the bromine atom serving as both an electron-withdrawing group and a potential site for further chemical modification.

The carbohydrazide functional group at the 5-position of the pyrazole ring represents a critical structural element that contributes substantially to the compound's biological activity. This hydrazide linkage provides multiple hydrogen bonding opportunities and serves as a pharmacophore element that enables specific interactions with target proteins, particularly DNA gyrase enzymes. The presence of the hydrazine nitrogen atoms creates a basic center with a calculated pKa value that facilitates protonation under physiological conditions, enhancing cellular uptake and target engagement.

Table 1: Structural and Physicochemical Properties of this compound

The three-dimensional conformation of this compound has been investigated through computational modeling and crystallographic analysis, revealing important insights into its molecular geometry. The compound exhibits a planar pyrazole ring system with the 4-bromophenyl group positioned at a dihedral angle that optimizes pi-pi stacking interactions while minimizing steric hindrance. This spatial arrangement facilitates binding to the active site of DNA gyrase enzymes, where the compound can establish multiple intermolecular interactions including hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

Historical Development in Heterocyclic Chemistry

The development of this compound is deeply rooted in the historical evolution of pyrazole chemistry, which began with the foundational work of German chemist Ludwig Knorr in 1883. Knorr's pioneering research established the fundamental principles of pyrazole synthesis and nomenclature, creating the theoretical framework that would eventually enable the development of sophisticated pyrazole derivatives such as this compound. The term "pyrazole" itself was coined by Knorr to describe this class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

The synthetic methodology employed in the preparation of this compound builds upon classical methods established by Hans von Pechmann in 1898, who developed early approaches for pyrazole synthesis using acetylene and diazomethane. However, the specific synthetic route to this compound represents a significant advancement beyond these early methods, incorporating modern organic synthesis techniques and reagent systems. The synthesis begins with commercially available bromoacetophenone and dimethyl oxalate, which undergo cyclization in the presence of sodium hydride to form the initial ester intermediate.

The subsequent transformation of this ester intermediate to the corresponding carbohydrazide involves treatment with anhydrous hydrazine, a reaction that exemplifies the evolution of nitrogen-containing heterocycle chemistry throughout the twentieth century. This hydrazinolysis reaction proceeds through nucleophilic acyl substitution, demonstrating the enhanced reactivity of ester functional groups toward hydrazine nucleophiles. The optimization of reaction conditions, including temperature control, solvent selection, and reaction time, represents the culmination of decades of research in heterocyclic synthesis methodology.

The historical significance of this compound extends beyond its synthetic accessibility to encompass its role in the development of structure-activity relationships within the pyrazole class of compounds. Early investigations into pyrazole-based antimicrobial agents revealed that specific substitution patterns could dramatically influence biological activity, leading to systematic studies of how structural modifications affect target engagement and therapeutic efficacy. The incorporation of brominated aromatic substituents represents a particularly important development, as halogen atoms can participate in halogen bonding interactions that enhance protein binding affinity.

Significance in Medicinal and Pharmaceutical Research

This compound has emerged as a compound of exceptional interest in medicinal chemistry due to its potent inhibitory activity against bacterial DNA gyrase enzymes. DNA gyrase represents an essential bacterial enzyme responsible for managing DNA supercoiling during replication and transcription processes, making it an attractive target for antimicrobial drug development. The compound demonstrates remarkable selectivity for bacterial DNA gyrase over human topoisomerase enzymes, suggesting a favorable therapeutic window that could minimize off-target effects in clinical applications.

Experimental evaluations have demonstrated that this compound exhibits inhibitory concentration values of 0.15 micrograms per milliliter against Staphylococcus aureus DNA gyrase and 0.25 micrograms per milliliter against Bacillus subtilis DNA gyrase. These potency levels place the compound among the most active DNA gyrase inhibitors reported in the scientific literature, surpassing many clinically approved antimicrobial agents in terms of enzymatic inhibition. The compound's mechanism of action involves binding to the active site of DNA gyrase, where it disrupts the enzyme's ability to introduce negative supercoils into bacterial DNA, ultimately leading to bacterial cell death.

Molecular docking studies have provided detailed insights into the binding mode of this compound within the DNA gyrase active site. The compound establishes a π-cation interaction with arginine 84, characterized by a bond length of 3.97 Angstroms, while simultaneously forming hydrogen bonds with arginine 144, glycine 85, and other critical amino acid residues. These multiple interaction points contribute to the compound's high binding affinity and explain its exceptional inhibitory potency against bacterial DNA gyrase enzymes.

Table 2: Biological Activity Profile of this compound

The pharmaceutical significance of this compound extends to its potential role as a lead compound for developing next-generation antimicrobial agents. The compound's structural features provide multiple opportunities for medicinal chemistry optimization, including modification of the bromophenyl substituent, variation of the carbohydrazide linker, and exploration of alternative pyrazole ring substitution patterns. These structure-activity relationship studies are essential for understanding how molecular modifications influence biological activity and for designing improved analogs with enhanced potency, selectivity, and pharmacokinetic properties.

Contemporary pharmaceutical research has recognized this compound as a valuable scaffold for addressing the growing challenge of antimicrobial resistance. The compound's unique mechanism of action and structural features offer potential advantages over existing antimicrobial agents, particularly in treating infections caused by drug-resistant bacterial strains. Its development represents part of a broader effort within the pharmaceutical industry to identify novel antimicrobial targets and develop innovative therapeutic approaches for combating bacterial infections.

Properties

IUPAC Name |

3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4O/c11-7-3-1-6(2-4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDGWEUCSUKCAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with hydrazine hydrate to introduce the carbohydrazide group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups.

Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential

The compound is being investigated for its therapeutic properties against several diseases, particularly cancer and inflammatory conditions. Its unique chemical structure allows it to interact with biological targets, making it a candidate for drug development aimed at treating malignancies and chronic inflammation .

Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit antiviral properties. For instance, compounds synthesized from this compound have shown promising activity against the H5N1 avian influenza virus. In vitro studies revealed that certain derivatives effectively inhibited viral replication, suggesting potential as antiviral agents .

Agricultural Chemistry

Pesticide Development

In agricultural chemistry, this compound is being explored for its potential in developing new pesticides and herbicides. Studies indicate that it may offer more effective solutions for crop protection while minimizing environmental impact compared to traditional agrochemicals. Its efficacy in controlling pests can lead to sustainable agricultural practices .

Material Science

Advanced Materials

The properties of this compound are under investigation for applications in material science. Researchers are examining its use in creating advanced materials such as polymers and coatings that require specific thermal or mechanical characteristics. This could lead to innovations in various industries, including construction and electronics .

Analytical Chemistry

Detection and Quantification Methods

In analytical chemistry, this compound is utilized in developing methods for detecting and quantifying various substances in samples. Its application enhances the accuracy and reliability of testing protocols, which is crucial in fields like environmental monitoring and clinical diagnostics .

Case Study 1: Antiviral Efficacy

A study published in Acta Pharmaceutica investigated the antiviral activity of derivatives of this compound against the H5N1 virus. The research outlined the synthesis of several derivatives and their evaluation through plaque reduction assays, demonstrating significant antiviral effects with specific compounds showing low EC50 values .

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial properties of N′-benzoyl derivatives of this compound. The results indicated that certain analogs exhibited potent inhibition of DNA gyrase from Staphylococcus aureus and Bacillus subtilis, with IC50 values as low as 0.15 µg/mL. This suggests a promising avenue for developing new antibacterial agents based on this scaffold .

Data Summary Table

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is similar in structure but contains an isoxazole ring instead of a pyrazole ring.

4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This derivative has additional substituents on the pyrazole ring, which may alter its biological activity.

Uniqueness

3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group

Biological Activity

3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry, primarily due to its biological activities, particularly as a DNA gyrase inhibitor. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structure features a bromophenyl substituent, which enhances its biological activity. The molecular formula for this compound is CHBrNO.

Synthesis Overview:

The synthesis typically involves the reaction of hydrazine derivatives with bromoacetophenone, optimized for high yield and purity. The general reaction scheme can be summarized as follows:

- Reactants : Bromoacetophenone + Hydrazine derivative

- Conditions : Reflux in ethanol or another suitable solvent

- Products : this compound

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, notably Staphylococcus aureus and Bacillus subtilis. The inhibitory concentrations (IC50) are reported as follows:

| Bacterial Strain | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.15 |

| Bacillus subtilis | 0.25 |

These values suggest that the compound is a potent inhibitor of bacterial growth, making it a candidate for further development as an antibacterial agent.

The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. By binding to DNA gyrase, it alters the enzyme's conformation, disrupting its ability to manage DNA supercoiling during replication. This action leads to impaired bacterial growth and survival.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship have shown that the presence of the bromophenyl group significantly enhances the binding affinity of the compound to DNA gyrase, correlating with increased antibacterial potency. Variations in the substituents on the pyrazole ring can lead to different biological activities, indicating that careful modification can optimize efficacy.

Case Studies and Research Findings

Several studies have evaluated the biological activity of various analogs of this compound:

- Juan Sun et al. (2013) examined 19 N9-benzoyl derivatives and found that certain analogs exhibited even stronger inhibition against Bacillus subtilis, with MIC values lower than those of commercial antibiotics like penicillin .

- Flefel et al. (2012) reported promising antiviral activity against H5N1 avian influenza virus for related compounds derived from similar pyrazole structures .

Potential Applications

Given its potent antibacterial properties and mechanism of action, this compound holds promise not only as an antibacterial agent but also potentially in other therapeutic areas such as cancer treatment or as a scaffold for synthesizing novel compounds with enhanced biological activity.

Q & A

Basic Research Questions

Q. What is the standard synthetic methodology for 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide?

- Methodology : The compound is synthesized via a two-step process:

Hydrazide Formation : Refluxing ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate with hydrazine hydrate in ethanol yields the carbohydrazide intermediate .

Acylation : The intermediate is coupled with substituted benzoic acids using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane under reflux, followed by recrystallization .

- Key Reagents : Hydrazine hydrate, EDC·HCl, HOBt.

- Yield Optimization : Typical yields range from 65–85%, depending on substituent steric effects .

Q. Which spectroscopic and crystallographic techniques are used for structural confirmation?

- X-ray Diffraction (XRD) : Determines crystal packing and dihedral angles between aromatic rings (e.g., bromophenyl vs. pyrazole rings) .

- Spectroscopy :

- FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- NMR : ¹H NMR identifies proton environments (e.g., pyrazole C-H at δ 6.5–7.5 ppm; bromophenyl protons at δ 7.2–7.8 ppm) .

Q. How is antibacterial activity evaluated against DNA gyrase targets?

- Assay Protocol :

Enzyme Inhibition : IC₅₀ values are determined via supercoiling assays using S. aureus and B. subtilis DNA gyrase. Compound 3k showed IC₅₀ values of 0.15 µg/mL and 0.25 µg/mL, respectively .

MIC Testing : Minimum inhibitory concentration (MIC) against Gram-positive bacteria is measured using broth microdilution (range: 2–32 µg/mL) .

Advanced Research Questions

Q. How do molecular docking simulations inform structure-activity relationships (SAR) for DNA gyrase inhibition?

- Methodology :

- Docking Software : AutoDock Vina or Schrödinger Suite docks derivatives into the ATP-binding pocket of S. aureus gyrase (PDB: 2XCT).

- Key Interactions : Hydrogen bonds between the carbohydrazide group and Arg 121/Asn 46; π-π stacking of the bromophenyl ring with Tyr 109 .

- SAR Insights :

- Electron-withdrawing substituents (e.g., -NO₂) on the benzoyl group enhance binding affinity by 30–40% .

- Steric hindrance from bulky groups (e.g., -CF₃) reduces activity .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

- Cross-Validation : Combine XRD (definitive bond lengths/angles) with DFT calculations (e.g., Gaussian 09) to optimize HOMO-LUMO gaps and vibrational frequencies .

- Case Study : Discrepancies in FT-IR carbonyl stretches (e.g., 1650 vs. 1680 cm⁻¹) are resolved by comparing computed (B3LYP/6-31G*) and experimental spectra .

Q. How can computational methods predict electronic properties relevant to bioactivity?

- DFT Analysis :

- HOMO-LUMO Gaps : Narrow gaps (~3.5 eV) correlate with higher reactivity and antibacterial potency .

- Electrostatic Potential (MEP) : Identifies nucleophilic regions (carbohydrazide -NH) for target interactions .

Q. What methodologies assess compound stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.